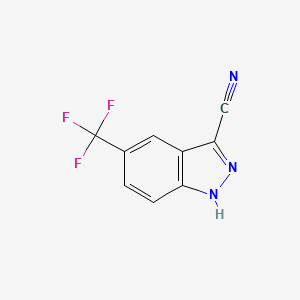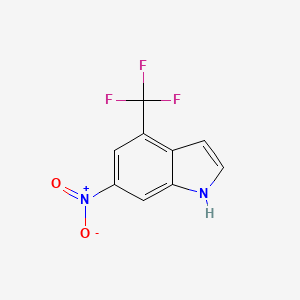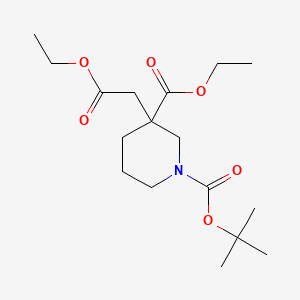
1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and ethoxy-oxoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.
Substitution Reactions: The tert-butyl, ethyl, and ethoxy-oxoethyl groups are introduced through a series of substitution reactions. These reactions often involve the use of reagents such as tert-butyl chloride, ethyl bromide, and ethyl oxalate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining product quality and consistency.
Purification and Quality Control: Implementing robust purification and quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials with specific properties such as conductivity or biocompatibility.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research and development purposes.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate can be compared with other similar compounds such as:
1-Tert-butyl 3-ethyl 3-(2-hydroxy-2-oxoethyl)piperidine-1,3-dicarboxylate: This compound has a hydroxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-Tert-butyl 3-ethyl 3-(2-methoxy-2-oxoethyl)piperidine-1,3-dicarboxylate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions.
1-Tert-butyl 3-ethyl 3-(2-oxoethyl)piperidine-1,3-dicarboxylate: The absence of the ethoxy group may lead to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H29NO6 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H29NO6/c1-6-22-13(19)11-17(14(20)23-7-2)9-8-10-18(12-17)15(21)24-16(3,4)5/h6-12H2,1-5H3 |
Clé InChI |
WNWDGAQEADUYFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
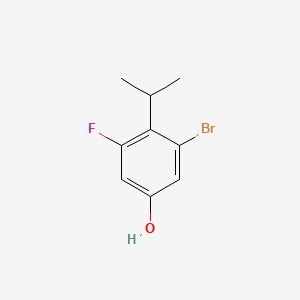
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
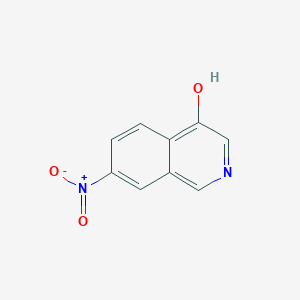

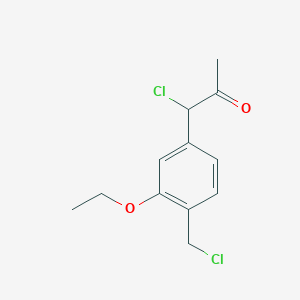

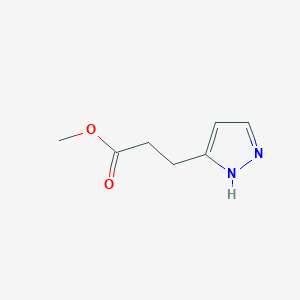
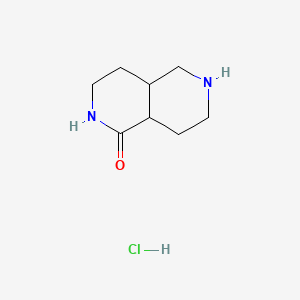
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
